REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[CH3:11].O.[CH2:13]([NH2:16])[CH2:14][NH2:15].C(N)CN.Cl>>[ClH:1].[N+:8]([C:5]1[CH:6]=[CH:7][C:2]([NH:15][CH2:14][CH2:13][NH2:16])=[C:3]([CH3:11])[CH:4]=1)([O-:10])=[O:9] |f:1.2,5.6|
|
Name
|
|
Quantity
|
51.45 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=C1)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O.C(CN)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
Drying
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.[N+](=O)([O-])C1=CC(=C(NCCN)C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 60.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |